5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil
CAS No.: 136160-24-2
Cat. No.: VC17004601
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136160-24-2 |
|---|---|
| Molecular Formula | C20H20N2O2S2 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C20H20N2O2S2/c1-2-17-18(23)21-20(25)22(14-24-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,25) |
| Standard InChI Key | ALOGFDZIJYDRJL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one, reflects its substitution pattern:
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1-Position: A benzyloxymethyl group () enhances lipophilicity and steric bulk, facilitating interactions with hydrophobic pockets in HIV-1 reverse transcriptase .
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5-Position: An ethyl group () replaces the methyl group in earlier analogs, improving antiviral activity by modulating electron distribution .
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6-Position: A phenylthio moiety () contributes to π-π stacking interactions with aromatic residues in the enzyme’s binding site .
The canonical SMILES string encodes this structure, while the InChIKey ensures unique chemical identifier reproducibility.
Spectral and Physicochemical Data
Key spectroscopic properties include:
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Mass Spectrometry: A molecular ion peak at m/z 384.5 confirms the molecular weight.
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NMR: NMR signals at δ 1.2 (triplet, 3H, -CHCH), δ 4.5 (singlet, 2H, -OCHCH), and δ 7.3–7.5 (multiplet, 10H, aromatic protons) validate the substituents .
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Solubility: LogP ≈ 3.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Structural Modifications
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Lithiation-Alkylation: 1-[(Benzyloxy)methyl]-2-thiouracil undergoes lithiation with lithium diisopropylamide (LDA) at -78°C, followed by reaction with diphenyl disulfide to introduce the phenylthio group .
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Oxidative Hydrolysis: The 2-thiouracil intermediate is oxidized to the 2-sulfanylidene derivative using hydrogen peroxide in acetic acid .
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Ethyl Substitution: A Friedel-Crafts alkylation introduces the 5-ethyl group via reaction with ethyl bromide in the presence of AlCl .
Structure-Activity Relationship (SAR)
Modifications to the parent HEPT framework (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) reveal critical SAR trends:
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1-Substituent: Replacing the hydroxyethoxy group with a benzyloxymethyl group increases potency by 15-fold (EC: 0.088 µM → 0.0059 µM) .
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5-Substituent: Ethyl or isopropyl groups at the 5-position enhance activity compared to methyl, likely due to improved van der Waals interactions .
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6-Substituent: The phenylthio group is indispensable; replacing it with alkylthio moieties abolishes activity .
Antiviral Activity and Mechanisms
Potency Against Wild-Type HIV-1
In CEM cell cultures infected with HIV-1 strain IIIB, the compound exhibits an EC of 0.0059 µM, surpassing first-generation NNRTIs like nevirapine (EC ≈ 0.1 µM) . Its selectivity index (CC/EC) exceeds 1,000, indicating minimal cytotoxicity .
Resistance Profile
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Y181C Mutant: EC increases 8-fold (0.047 µM) compared to wild-type .
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K103N Mutant: Retains full activity (EC = 0.006 µM), unlike efavirenz, which shows >100-fold resistance .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Protein Binding: 89% bound to human serum albumin, limiting free plasma concentration .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyloxy group generates inactive metabolites .
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Half-Life: = 6.2 hours in murine models, suggesting twice-daily dosing .
Toxicity
Comparative Analysis with Related Thiouracils
| Parameter | 5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil | 5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil | 1-Benzyloxymethyl-5-ethyl-6-phenyl-thiouracil |
|---|---|---|---|
| Molecular Weight | 384.5 g/mol | 390.6 g/mol | 352.5 g/mol |
| EC (µM) | 0.0059 | 0.019 | 0.33 |
| Key Substituent | Benzyloxymethyl | Cyclohexylmethoxymethyl | Benzyloxymethyl |
| Resistance to Y181C | 8-fold increase | 12-fold increase | 25-fold increase |
| PubChem CID | 3000396 | 3000395 | 101596100 |
The benzyloxymethyl derivative outperforms cyclohexylmethoxy and simpler alkoxy analogs, underscoring the importance of aromatic bulk in resisting RT mutations .
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